5-amino-1-(4-bromo-2-fluorobenzyl)-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-1-[(4-BROMO-2-FLUOROPHENYL)METHYL]-N-(2,4-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-[(4-BROMO-2-FLUOROPHENYL)METHYL]-N-(2,4-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the triazole ring through a cyclization reaction. This is followed by the introduction of the amino group and the substitution of the phenyl rings with bromo and fluorine atoms. The final step involves the attachment of the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the synthesis include hydrazine derivatives, bromine, and fluorine-containing compounds.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-1-[(4-BROMO-2-FLUOROPHENYL)METHYL]-N-(2,4-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms (bromo and fluoro) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-AMINO-1-[(4-BROMO-2-FLUOROPHENYL)METHYL]-N-(2,4-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmaceuticals: The compound is explored for its potential use in developing new drugs for various diseases, including infectious diseases and neurological disorders.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 5-AMINO-1-[(4-BROMO-2-FLUOROPHENYL)METHYL]-N-(2,4-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of cancer cell growth or the modulation of neurological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-AMINO-1-[(4-CHLORO-2-FLUOROPHENYL)METHYL]-N-(2,4-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
- 5-AMINO-1-[(4-BROMO-2-CHLOROPHENYL)METHYL]-N-(2,4-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-AMINO-1-[(4-BROMO-2-FLUOROPHENYL)METHYL]-N-(2,4-DIMETHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromo and fluoro groups enhances its reactivity and potential for forming diverse derivatives.
Properties
Molecular Formula |
C18H17BrFN5O3 |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(2,4-dimethoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H17BrFN5O3/c1-27-12-5-6-14(15(8-12)28-2)22-18(26)16-17(21)25(24-23-16)9-10-3-4-11(19)7-13(10)20/h3-8H,9,21H2,1-2H3,(H,22,26) |
InChI Key |
NPFFEYUEOARODI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(C=C(C=C3)Br)F)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.